molecular formula C19H17Cl2N3OS B2369087 3,5-dichloro-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 391227-35-3

3,5-dichloro-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B2369087
CAS No.: 391227-35-3
M. Wt: 406.33
InChI Key: XRSDZKNOGPHOAX-UHFFFAOYSA-N
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Description

3,5-Dichloro-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic and environmental applications[_{{{CITATION{{{_1{3,5-dichloro-N-5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl .... This compound is characterized by its complex structure, which includes multiple chloro and methyl groups attached to a thiadiazole ring, making it a subject of interest for various studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloro-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps, starting with the preparation of the core thiadiazole ring. One common approach is to react 2,3,5,6-tetramethylphenylamine with carbon disulfide and hydrazine hydrate to form the thiadiazole core. Subsequently, the thiadiazole derivative is reacted with 3,5-dichlorobenzoyl chloride under controlled conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and reaction time to achieve high yields and purity. Additionally, purification techniques such as recrystallization or chromatography may be employed to ensure the final product meets quality standards.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: : Substitution reactions can introduce new substituents onto the benzamide or thiadiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, 3,5-dichloro-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide has been studied for its potential biological activities, including antimicrobial and antitumor properties.

Medicine

In the medical field, this compound is being investigated for its therapeutic potential. Studies have shown that it may have applications in treating infections and certain types of cancer.

Industry

In industry, this compound can be used in the development of new materials and chemicals. Its unique properties make it suitable for various applications, including as a catalyst or in the production of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • 3,5-Dichloro-N-(2-chlorophenyl)benzamide

  • 3,5-Dichloro-N-(4-chlorophenyl)benzamide

  • N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine

Uniqueness

3,5-Dichloro-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to its specific combination of chloro and methyl groups on the thiadiazole ring, which can influence its reactivity and biological activity

Properties

IUPAC Name

3,5-dichloro-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Cl2N3OS/c1-9-5-10(2)12(4)16(11(9)3)18-23-24-19(26-18)22-17(25)13-6-14(20)8-15(21)7-13/h5-8H,1-4H3,(H,22,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRSDZKNOGPHOAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)C2=NN=C(S2)NC(=O)C3=CC(=CC(=C3)Cl)Cl)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl2N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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